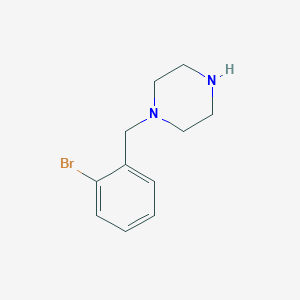

1-(2-Bromobenzyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(2-bromophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSZKUVDNZYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354148 | |

| Record name | 1-(2-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298705-59-6 | |

| Record name | 1-(2-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298705-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 1 2 Bromobenzyl Piperazine

General Synthetic Strategies for Piperazine (B1678402) Ring Construction

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing 1 and 4 positions. researchgate.net Its construction is a fundamental aspect of synthetic organic chemistry. General strategies often involve the cyclization of acyclic precursors. A common approach includes the double N-alkylation of a primary amine with a dihaloethane or the cyclization of ethanolamine (B43304) derivatives. Another prevalent method is the reduction of diketopiperazines, which are readily formed from the condensation of two α-amino acids. researchgate.net The versatility of the piperazine structure allows for numerous derivatizations, making it a key component in the development of new therapeutic agents. researchgate.net

Transition-metal catalysis is a cornerstone for the synthesis of N-aryl and N-alkyl piperazines. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. mdpi.com These methods are particularly effective for forming the C-N bond between an aryl halide and the nitrogen atom of piperazine.

For instance, in syntheses related to the drug vortioxetine (B1682262), a palladium catalyst and a phosphine (B1218219) ligand are used to couple a protected piperazine with an aryl halide, such as 2-bromoiodobenzene, to form the N-arylpiperazine intermediate. google.com This highlights the power of palladium catalysis in constructing complex piperazine-containing molecules. Although direct synthesis of 1-(2-bromobenzyl)piperazine via this method is less common than substitution, the principles are applicable for creating analogues.

| Reaction Type | Catalyst/Ligand System | Reactants | Significance |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP) | Aryl halide/triflate + Piperazine | Forms N-aryl piperazine bond under relatively mild conditions. mdpi.comgoogle.com |

| Ullmann-Goldberg Reaction | Copper catalyst (e.g., CuI) + Ligand (e.g., proline) | Aryl halide + Piperazine | A classical method for N-arylation, often requiring higher temperatures. mdpi.com |

Reductive amination is a powerful and widely used method for forming C-N bonds, particularly for N-alkylation of amines like piperazine. mdpi.com The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation.

This approach can be applied to the synthesis of this compound by reacting piperazine with 2-bromobenzaldehyde. The initial condensation would form a transient iminium ion, which is then immediately reduced to yield the final product. This method avoids the use of alkyl halides and is often characterized by high yields and mild reaction conditions. mdpi.comnih.gov

Direct nucleophilic substitution is one of the most straightforward and common methods for synthesizing this compound. evitachem.comresearchgate.net This reaction involves the N-alkylation of piperazine with a suitable 2-bromobenzyl electrophile, typically 2-bromobenzyl bromide or 2-bromobenzyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. evitachem.com The choice of solvent and base can influence the reaction rate and yield. Dichloromethane or toluene (B28343) are often used as solvents, with an organic base like triethylamine (B128534) serving to scavenge the acid. evitachem.comresearchgate.net To avoid dialkylation, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), which can be removed in a subsequent step. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

| Piperazine | 2-Bromobenzyl Bromide | Triethylamine | Dichloromethane | Direct, single-step alkylation. evitachem.com |

| Boc-piperazine | 2-Bromobenzyl Chloride | Potassium Carbonate | Acetonitrile (B52724) | Allows for mono-alkylation and further derivatization. google.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are advantageous due to their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles are applied in the synthesis of complex piperazine-containing scaffolds. For example, MCRs have been used to synthesize quinoline-3-carbaldehydes which are then reacted with piperazine derivatives in subsequent steps. researchgate.net

Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly methodologies. Photoredox catalysis, which uses visible light to initiate chemical transformations, is one such approach. In a related synthesis of a vortioxetine analogue, visible light irradiation was used for a decomplexation step, demonstrating the utility of photochemical methods in complex syntheses involving piperazine derivatives. google.com

Another green approach is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. This strategy allows for the alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. A Ru(II)-catalyzed hydrogen-borrowing approach has been successfully used to directly alkylate 1-(pyrimidin-2-yl)piperazine with an alcohol in a continuous flow system, representing a greener alternative to traditional alkylation with halides. mdpi.com

Stereoselectivity and regioselectivity are critical considerations in the synthesis of substituted piperazines for pharmaceutical applications. Regioselectivity concerns which of the two nitrogen atoms of an unsymmetrical piperazine reacts, or where on an aromatic ring a substitution occurs. For example, in the synthesis of 1-(4-bromophenyl)piperidine, a related structure, the use of a specific catalyst was shown to significantly improve the para-selectivity of the bromination step on the N-phenylpiperidine precursor. google.com This control is crucial to avoid the formation of unwanted isomers.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms, which is vital when creating chiral piperazine derivatives. While this compound itself is achiral, many of its more complex derivatives used in drug development are not. Methods like stereoselective catalytic reductive cyclization are employed to construct the piperazine ring with a defined stereochemistry. researchgate.net

Photoredox Catalysis and Green Synthesis Approaches

Specific Synthetic Routes to this compound

The synthesis of this compound can be achieved through several chemical reactions, primarily involving the formation of a bond between the benzyl (B1604629) group and the piperazine ring.

Detailed Reaction Mechanisms and Conditions

A common and effective method for synthesizing this compound involves the nucleophilic substitution reaction between 2-bromobenzyl halide (typically bromide or chloride) and piperazine. In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking the benzylic carbon of the 2-bromobenzyl halide and displacing the halide ion.

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine, to neutralize the hydrohalic acid formed as a byproduct. vulcanchem.comevitachem.com Common solvents for this reaction include dimethylformamide (DMF) and various alcohols. The use of a protonated piperazine strategy has also been noted to suppress disubstitution and improve regioselectivity, leading to higher yields of the desired monosubstituted product.

Another synthetic approach involves the reaction of 4-bromoaniline (B143363) with isobutylamine (B53898) in the presence of a suitable catalyst. Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the N-aryl bond, although this is more common for creating N-arylpiperazines rather than N-benzylpiperazines. mdpi.com

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include:

Temperature: The reaction temperature is a critical factor. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.

Catalyst: In catalytic reactions, screening different catalysts, such as palladium complexes, can significantly impact the reaction's efficiency.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic and aprotic solvents have been used, with the optimal choice depending on the specific reaction conditions. google.com

Base: The type and amount of base used can affect the reaction's equilibrium and prevent side reactions. google.com

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can help to control the extent of mono- versus di-substitution on the piperazine ring.

For industrial-scale production, the use of continuous flow reactors has been suggested as a method to enhance efficiency and ensure consistent product quality.

Yield and Purity Considerations

The yield of this compound can vary depending on the chosen synthetic route and the optimization of reaction parameters. Reported yields for similar piperazine derivatives synthesized through nucleophilic substitution have been in the moderate to good range. For instance, yields exceeding 75% have been achieved under optimized, microwave-accelerated conditions for related compounds.

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any di-substituted piperazine. Common purification techniques include:

Column Chromatography: Silica (B1680970) gel column chromatography, often using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent, is a standard method for isolating the desired compound. vulcanchem.com

Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), can be used to obtain a highly pure crystalline product. vulcanchem.com

The purity of the final compound is typically assessed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Derivatization Strategies for this compound Analogues

The versatile structure of this compound allows for further chemical modifications to create a library of analogues for various research purposes.

Introduction of Varied Substituents for Structure-Activity Relationship (SAR) Studies

The modification of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). vulcanchem.com By systematically altering different parts of the molecule, researchers can identify the structural features that are crucial for a desired biological activity.

Key areas for modification include:

The Phenyl Ring: The bromine atom on the phenyl ring can be replaced with various other substituents through nucleophilic substitution reactions. This allows for the investigation of how different electronic and steric properties at this position affect biological activity.

The Piperazine Ring: The second nitrogen atom of the piperazine ring is available for further functionalization. This can include the introduction of alkyl, aryl, or acyl groups, leading to a diverse range of N-substituted derivatives. mdpi.com For example, reaction with sulfonyl chlorides can introduce sulfonamide moieties. nih.gov

The Benzyl Group: Modifications to the benzyl linker can also be explored, although this is less common than modifications to the phenyl or piperazine rings.

These SAR studies are instrumental in the design and development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. acs.org

Synthesis of Deuterated Analogues for Analytical and Metabolic Studies

Deuterium-labeled analogues of this compound are valuable tools for various scientific investigations, particularly in metabolic and mechanistic studies. clockss.org The replacement of hydrogen atoms with deuterium (B1214612) can alter the metabolic fate of a compound, often leading to a slower rate of metabolism.

The synthesis of deuterated compounds can be achieved through several methods:

Using Deuterated Starting Materials: The synthesis can be performed using deuterated versions of the initial reactants, such as deuterated piperazine or a deuterated 2-bromobenzyl halide. google.com

H-D Exchange Reactions: Post-synthetic hydrogen-deuterium exchange reactions can be employed to introduce deuterium into specific positions of the molecule. clockss.org This often involves the use of a deuterium source like heavy water (D₂O) or deuterated solvents in the presence of a catalyst. google.com

These deuterated analogues are crucial for:

Metabolic Studies: Tracking the metabolic pathways of the compound in biological systems.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Analytical Standards: Serving as internal standards in quantitative analytical methods like mass spectrometry.

Advanced Pharmacological Investigations of 1 2 Bromobenzyl Piperazine and Analogues

In Vitro Pharmacological Profiling

Neurotransmitter Receptor Binding and Functional Assays

The in vitro pharmacological profile of 1-(2-Bromobenzyl)piperazine and its structural analogues has been a subject of investigation to understand their interactions with various central nervous system targets. The piperazine (B1678402) ring is a well-established scaffold in medicinal chemistry, known to interact with a wide array of monoamine neurochemical pathways. nih.gov Research has focused on characterizing the binding affinities and functional activities of these compounds at key neurotransmitter receptors.

The N-arylpiperazine moiety is a prominent feature in many ligands targeting serotonin (B10506) receptors. umsystem.edufigshare.com Analogues of this compound, particularly those where the piperazine structure is linked to a larger molecular system like coumarin (B35378), have been evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. These receptors are significant targets for drugs treating conditions like depression and psychosis. figshare.com

Studies on coumarin derivatives have shown that the nature and position of substituents on the phenyl ring of the piperazine moiety significantly influence binding affinity. rti.org For instance, research on a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives revealed that analogues containing a (2-chlorophenyl)piperazinyl or a (3-bromophenyl)piperazinyl moiety exhibited high, nanomolar affinity for the 5-HT1A receptor. Specifically, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one demonstrated a Ki value of 0.78 nM for the 5-HT1A receptor. figshare.com

Similarly, investigations into 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives found that an analogue featuring a 2-bromophenylpiperazine group linked by a three-carbon chain, specifically 8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin, displayed very high, nanomolar affinity for the 5-HT1A receptor. rti.org However, affinities for the 5-HT2A receptor for this class of compounds were generally moderate to low. umsystem.eduacs.org For example, while some derivatives with a (3-bromophenyl)piperazin-1-yl moiety showed binding to the 5-HT2A receptor with Ki values in the low nanomolar range (e.g., 81 ± 19 nM), many others displayed weaker interactions. umsystem.edu

Functional assays on certain coumarin-based analogues containing a 3-bromophenylpiperazine moiety indicated they act as weak partial agonists at the 5-HT1A receptor. umsystem.edu In contrast, other studies on different coumarin scaffolds reported an antagonistic profile for their arylpiperazine derivatives at the same receptor. rti.org

| Compound Name | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

|---|---|---|---|

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 | 1546 | figshare.com |

| 8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin | Nanomolar Affinity | Data not specified | rti.org |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative with (3-bromophenyl)piperazin-1-yl moiety | Data not specified | 81 ± 19 | umsystem.edu |

The interaction of benzylpiperazine analogues with dopamine (B1211576) receptors is a key area of research, given the role of these receptors in neurological and psychiatric disorders. figshare.com Halogen substituents on the phenyl ring are known to potentially modulate binding affinity at these sites. worktribe.com

Direct binding data for this compound is limited, but studies on structurally related compounds provide significant insights. A notable analogue, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ), has been shown to possess nanomolar affinity for multiple dopamine receptor subtypes. frontiersin.orgnih.gov Its binding affinity is highest for the D4 receptor, followed by the D3 and D2 receptors. frontiersin.orgnih.gov Functional studies using a cAMP signaling assay in cells expressing the human D2S receptor identified Br-BTHIQ as a partial agonist, with an EC50 value of 2.9 μM. frontiersin.orgnih.gov

Other research on different classes of analogues, such as pyrimidine (B1678525) derivatives incorporating a this compound structure, also suggests a high affinity for dopamine receptors. acs.org These findings highlight that the bromobenzylpiperazine scaffold can be incorporated into larger molecules to achieve potent interactions with the dopaminergic system.

| Compound Name | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) | D4 | 13.8 | Data not specified | frontiersin.orgnih.gov |

| D3 | 197 | Data not specified | ||

| D2 | 286 | Partial Agonist (EC50 = 2.9 µM) |

The piperazine nucleus has been investigated for its effects on the GABAergic system, the main inhibitory network in the brain. While piperazine itself can act as a GABA receptor agonist in invertebrates like helminths, leading to paralysis of the parasite, its derivatives exhibit a more complex profile at human GABA-A receptors. nih.gov

Research into the effects of various psychoactive piperazine derivatives on the human α1β2γ2 GABA-A receptor has revealed an antagonistic mode of action. In a study where GABA-A receptors were expressed in Xenopus oocytes, a range of piperazine derivatives were found to inhibit the GABA-evoked ion current in a concentration-dependent manner. Among the tested compounds, chlorophenylpiperazines were the most potent antagonists. For example, 1-(2-chlorophenyl)piperazine (B141456) (2CPP), a close analogue of the bromo-substituted compound, showed an IC20 value of 46 μM and achieved a maximum inhibition of approximately 90% at a concentration of 1 mM. This suggests that despite the "agonism" specified in the section heading, which may be true for the basic piperazine structure in some biological systems, its substituted derivatives can act as antagonists at human GABA-A receptors.

| Compound Name | Inhibitory Potency (IC20, µM) | Reference |

|---|---|---|

| 1-(2-chlorophenyl)piperazine (2CPP) | 46 | |

| 1-(3-chlorophenyl)piperazine (3CPP) | >100 | |

| 1-Benzylpiperazine (B3395278) (BZP) | >300 | |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | >100 |

Piperazine derivatives are a well-known class of compounds that interact with histamine (B1213489) receptors, forming the basis of many antihistamine drugs. These compounds typically act as antagonists or inverse agonists at histamine H1 and H3 receptors.

Studies have demonstrated that 4-(diphenylmethyl)-1-piperazine derivatives are potent histamine H1-receptor antagonists. Further research into the anti-inflammatory and anti-allergic properties of H1-antihistaminic drugs has confirmed the activity of piperazine derivatives like Cyclizine (1-benzhydryl-4-methyl-piperazine) and its analogues. In addition to the H1 receptor, the piperazine scaffold has been explored for its affinity at the histamine H3 receptor, a target for treating neurological disorders. Research comparing piperazine and piperidine (B6355638) derivatives as H3 receptor ligands has shown that the piperazine moiety is a critical structural element for this activity.

While specific binding data for this compound at histamine receptors is not extensively detailed in the cited literature, the consistent activity of the broader piperazine class suggests that this compound and its analogues are relevant candidates for histamine receptor interaction.

The benzylpiperazine scaffold has been identified as a viable structure for developing ligands that target opioid receptors, including the mu (μ) and delta (δ) subtypes. Research has uncovered analogues with high affinity and diverse functional profiles, ranging from agonist to antagonist.

One study identified a series of piperazinyl benzamidines that bind to the rat delta opioid receptor. The most potent compound in this series, which incorporates a N-benzyl piperazine moiety, exhibited a Ki of 1.22 nM for the delta receptor and demonstrated approximately 1000-fold selectivity over the mu receptor subtype. Another analogue, SL-3111 [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine], was developed as a high-affinity (Ki = 8 nM) and selective nonpeptide agonist for the delta-opioid receptor.

Conversely, other structural modifications to the piperazine core have yielded pure opioid receptor antagonists. A series of N-substituted 4-(3-hydroxyphenyl)piperazines were found to be pure antagonists at μ, δ, and kappa (κ) opioid receptors, with some analogues displaying low nanomolar potencies. For example, the (3R)-methyl piperazine analogue 5c in that study showed Ke values of 1.01 nM, 6.99 nM, and 1.57 nM at the μ, δ, and κ receptors, respectively. These findings collectively show that the benzylpiperazine framework is a versatile platform for creating potent and selective ligands for opioid receptors.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. mdpi.commdpi.com These receptors are crucial for various physiological processes, including cognitive function, motor control, and neuro-immune modulation. mdpi.com The nAChR family is composed of five subunits arranged around a central ion pore, and the diverse combination of these subunits results in a multitude of receptor subtypes. mdpi.com Among these, the homomeric α7 and heteromeric α4β2 subtypes are the most abundant in the central nervous system. mdpi.com

Modulation of nAChRs, particularly the α7 subtype, has become a significant area of research for therapeutic intervention in neurological and inflammatory diseases. mdpi.comnih.gov Compounds that modulate these receptors are known as allosteric modulators and can enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to the endogenous neurotransmitter, acetylcholine. mdpi.comresearchgate.net PAMs are of particular interest as they can amplify the natural signaling patterns without directly activating the receptor themselves, which may offer a more nuanced therapeutic effect. nih.gov Type I PAMs increase the agonist response with minimal effect on receptor desensitization, while Type II PAMs also slow the desensitization process. mdpi.comnih.gov

While the piperazine scaffold is a component of various neurologically active compounds, direct research specifically investigating the modulation of nAChRs by this compound is not extensively documented in the current scientific literature. However, the structural features of benzylpiperazine derivatives make them candidates for such investigations, representing an area for future pharmacological exploration.

Sigma (σ1) Receptor Occupancy and Ligand Effects

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is implicated in regulating cell survival, neuronal signaling, and plasticity. researchgate.netnih.gov It is recognized as a promising therapeutic target for various central nervous system disorders. semanticscholar.org The benzylpiperazine structure is a recognized scaffold for designing ligands with high affinity for sigma receptors. nih.gov

A study focused on developing new benzylpiperazine derivatives as σ1 receptor ligands synthesized and evaluated a series of compounds for their binding affinities. nih.gov Although this compound itself was not explicitly detailed, the study provides significant insight into the structure-activity relationships (SAR) of this class. The research demonstrated that modifications to the benzylpiperazine core could produce ligands with high affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov For instance, the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 ) displayed a very high affinity for the σ1 receptor with a Ki value of 1.6 nM and a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov

Another research effort involved the synthesis of 1-(2-Bromobenzyl)-4-(3-phenylpropyl)piperazine , a direct derivative of the target compound, as part of a broader investigation into sigma receptor ligands, further underscoring the relevance of the 2-bromobenzylpiperazine moiety for interacting with this receptor. semanticscholar.org

| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Haloperidol (Reference) | 3.2 ± 0.3 | 18.4 ± 1.2 | 6 |

| Compound 8 (Lead Compound) | 1.8 ± 0.2 | 778 ± 85 | 432 |

| Compound 15 | 1.6 ± 0.2 | 1418 ± 150 | 886 |

| Compound 24 | 3.8 ± 0.4 | 1600 ± 190 | 423 |

Enzyme Inhibition Studies (e.g., Dehydrogenase, Histone Deacetylase 6 (HDAC6))

The inhibitory activity of this compound and its analogues has been explored against several enzyme targets.

Dehydrogenase Inhibition Research has indicated that the related compound 1-(2-Bromophenyl)piperazine acts as an inhibitor of dehydrogenase, an enzyme responsible for catalyzing the oxidation of NADH to NAD. The same report suggested it may also inhibit other enzymes involved in the synthesis of amino acids and nucleic acids. It is important to note the structural difference between this phenylpiperazine and the subject compound, this compound, which contains an additional methylene (B1212753) linker. Further studies are required to determine if this activity profile extends to the benzyl (B1604629) analogue. Other research has focused on developing inhibitors for specific dehydrogenases like phosphoglycerate dehydrogenase (PHGDH) and mutant isocitrate dehydrogenase (IDH1), identifying distinct chemical scaffolds for this purpose. nih.govnih.gov

Histone Deacetylase 6 (HDAC6) Inhibition Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from proteins and are validated targets for various diseases, including cancer and central nervous system disorders. nih.govrsc.org HDAC6, a primarily cytoplasmic isozyme, is a particularly attractive target for neurodegenerative diseases due to its role in regulating α-tubulin, a key component of the cellular cytoskeleton. nih.govrsc.org

A key strategy in developing brain-penetrant HDAC6 inhibitors has involved using a benzylpiperazine moiety as a "cap" group to improve central nervous system availability. nih.govresearchgate.net One study successfully designed and synthesized benzylpiperazine derivatives that showed potent and selective inhibition of HDAC6. nih.gov Their lead compound, KH-259 , demonstrated significant isozyme-selective inhibition against HDAC6 with an IC50 value of 0.11 µM. nih.gov This highlights the potential of the this compound scaffold as a foundation for developing novel, selective HDAC6 inhibitors for neurological applications. nih.gov

| Compound | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC4 IC50 (µM) |

|---|---|---|---|

| KH-259 (Compound 1) | 0.11 ± 0.013 | 4.4 ± 0.21 | 4.4 ± 0.57 |

Investigations of Ion Channel Modulation

Ion channels, such as the Transient Receptor Potential (TRP) channels, are critical membrane proteins that regulate cellular signaling and neuronal excitability. nih.gov The modulation of these channels is a key mechanism of action for many therapeutic agents.

The piperazine moiety is a structural feature in compounds known to interact with various ion channels. For example, research into the pharmacology of TRP channels has identified antagonists that are active at both TRPV1 and TRPM8 channels. nih.gov One such compound, N-(2-bromophenyl)-N'-{2-[ethyl(3-methylphenyl)amino]ethyl}-urea (SB-452533) , contains a 2-bromophenyl group, suggesting that this chemical feature can be incorporated into molecules targeting ion channels. nih.gov Additionally, the analogue 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine has been noted for its potential to interact with ion channels.

However, specific studies detailing the direct modulatory effects of this compound on particular ion channels are not prevalent in the existing literature. This remains an area open to investigation to fully characterize the pharmacological profile of this compound.

In Vivo Neuropharmacological Evaluations

The therapeutic potential of piperazine derivatives is often assessed through in vivo behavioral models that evaluate their effects on complex behaviors related to psychiatric conditions. researchgate.net

Behavioral Models for Anxiolytic-like Effects

Anxiety disorders are a major focus of neuropharmacological research, and various animal models are used to screen for compounds with anxiolytic (anxiety-reducing) potential. uchile.clgoogle.com The piperazine scaffold is a core component of many compounds investigated for anxiolytic properties. researchgate.netresearchgate.net

While direct testing of this compound in these models is not widely reported, studies on its analogues provide strong evidence for the anxiolytic potential of this chemical class. For example, derivatives of 1-(2-methoxyphenyl)piperazine have demonstrated anxiolytic-like activity in the elevated plus-maze (EPM) test, a standard behavioral assay for anxiety. researchgate.net Another novel piperazine derivative, LQFM180 , also showed anxiolytic-like effects in the EPM and the open field test, with its mechanism suggested to involve the serotonergic system. researchgate.net These findings suggest that the broader class of aryl- and benzylpiperazines, to which this compound belongs, represents a promising foundation for the development of new anxiolytic agents.

Assessments of Antidepressant Activity

The search for novel antidepressants is a critical goal in medicinal chemistry, with many current treatments having limitations. google.com Piperazine derivatives have been extensively studied as potential antidepressants, often acting through modulation of monoamine pathways. researchgate.netresearchgate.net

In vivo studies of analogues of this compound support the potential for antidepressant-like activity. A derivative of 1-(2-methoxyphenyl)piperazine was found to be more potent than the conventional antidepressant imipramine (B1671792) in the tail suspension test (TST) in mice, a common screening model for antidepressant effects. researchgate.net Similarly, the piperazine derivative LQFM180 reduced immobility time in the forced swimming test (FST), another widely used assay for antidepressant activity. researchgate.net Furthermore, the benzylpiperazine-based HDAC6 inhibitor KH-259 was shown to produce antidepressant effects in mice, linking the inhibition of this specific enzyme by a benzylpiperazine compound to an antidepressant-like behavioral outcome. nih.gov

| Compound/Analogue | Behavioral Test | Species | Key Finding | Reference |

|---|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | Tail Suspension Test (TST) | Mice | Showed stronger antidepressant-like activity than imipramine. | researchgate.net |

| LQFM180 | Forced Swimming Test (FST) | Not Specified | Decreased immobility time, suggesting antidepressant-like activity. | researchgate.net |

| KH-259 (Benzylpiperazine-based HDAC6i) | Not Specified | Mice | Demonstrated antidepressant activity. | nih.gov |

Studies on Psychostimulant Properties

The psychostimulant properties of the piperazine class of compounds, particularly benzylpiperazine (BZP) and its analogues, have been a significant area of scientific inquiry. Piperazine derivatives are recognized for their psychostimulant effects, often sought for recreational purposes due to their psychoactive and hallucinogenic properties. mdpi.comnih.gov Research indicates that these compounds can act as an alternative to more traditional illegal drugs. mdpi.com

Benzylpiperazine (BZP), a close structural analogue of this compound, demonstrates euphoriant and stimulant properties comparable to amphetamine. wikipedia.org Studies have shown that BZP exerts its stimulant effects by increasing the release of dopamine and inhibiting the reuptake of norepinephrine (B1679862) and serotonin. researchgate.net This mechanism of action, affecting key monoamine neurotransmitters, is a hallmark of many psychostimulant drugs. The subjective effects reported by users include feelings of euphoria, increased energy, and enhanced sociability. wikipedia.org

The combination of BZP with other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), can produce effects that mimic those of MDMA (3,4-methylenedioxymethamphetamine). researchgate.net This is attributed to the complementary actions of the compounds, with BZP primarily acting as a dopamine and norepinephrine releasing agent and TFMPP acting as a serotonin agonist. researchgate.net Another analogue, 4-bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP), has also been identified as a psychoactive substance with stimulant effects.

It is important to note that while BZP has stimulant-like effects, not all analogues share the same behavioral profile. For instance, the meta-methoxyl analogue of BZP, 1-(3-methoxybenzyl)piperazine (B1595413) (m-MeO-BZP), does not produce the same increase in locomotor activity, suggesting that small structural modifications can significantly alter the pharmacological properties of these compounds.

Cognitive Function Assessment

The piperazine scaffold is being actively investigated for its potential to modulate cognitive function, with some derivatives showing promise as cognition enhancers. Several studies have explored the utility of piperazine derivatives in the context of neurodegenerative disorders like Alzheimer's disease, which is characterized by severe cognitive decline. silae.it

Research has shown that N-benzylpiperazine (BZP) and its metabolite, N-benzylethylenediamine (BEDA), can enhance both the acquisition and consolidation of memory in animal models. nih.gov Specifically, studies using the passive avoidance test in mice demonstrated that these compounds improved memory performance. nih.gov The disubstituted analogue N,N'-dibenzylpiperazine (DBZP) was also found to enhance the acquisition of memory. nih.gov These findings suggest a potential nootropic effect for the benzylpiperazine class of compounds.

Furthermore, series of novel piperazine derivatives have been designed and synthesized with the objective of enhancing cognitive activity. Some of these compounds have shown the ability to reverse scopolamine-induced memory deficits in mice, a common animal model for studying amnesia. rjraap.com The mechanism for some of these cognitive-enhancing effects is thought to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. rjraap.com

It is hypothesized that certain piperazine derivatives may offer neuroprotective effects. For example, some derivatives have been found to protect against amyloid toxicity and restore long-term potentiation in hippocampal slices from mouse models of Alzheimer's disease, suggesting they could be lead molecules for developing therapeutic agents for dementia.

Locomotor Activity Analysis

The analysis of locomotor activity is a fundamental method in pharmacology for assessing the stimulant or sedative effects of a compound on the central nervous system. For piperazine derivatives, particularly the benzylpiperazine class, locomotor activity studies have been crucial in characterizing their psychostimulant profile.

N-benzylpiperazine (BZP) has been shown to produce robust, dose-dependent increases in locomotor activity in rodents. nih.gov This effect is consistent with its classification as a dopaminergic stimulant. For example, one study observed that mice administered with 30.0 mg/kg of BZP approximately doubled their locomotor activity compared to saline controls, while a 100.0 mg/kg dose resulted in a 3.5-fold increase in activity. This hyperactivity is a classic behavioral marker of psychostimulant compounds like amphetamine and cocaine.

However, the structure of the specific analogue is critical in determining its effect on locomotion. While BZP is a stimulant, its meta-methoxyl analogue, 1-(3-methoxybenzyl)piperazine (m-MeO-BZP), and phenylpiperazines like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and meta-chlorophenylpiperazine (m-CPP) have been observed to decrease locomotor activity. This highlights the nuanced structure-activity relationships within the piperazine class.

In other research contexts, such as the development of therapeutics for pain, benzylpiperazine derivatives have been designed to be devoid of effects on locomotor activity. For instance, a σ1 receptor antagonist based on a benzylpiperazine structure produced significant pain relief in mouse models without impairing locomotor responses in a rotarod assay. acs.org This demonstrates the versatility of the benzylpiperazine scaffold, which can be modified to either possess or lack central stimulant effects on locomotion, depending on the therapeutic goal.

Assessment of Potential Therapeutic Applications

Central Nervous System (CNS) Disorders (e.g., Anxiety, Depression, Parkinson's Disease)

The arylpiperazine scaffold is a versatile and valuable pharmacophore in the development of agents targeting various central nervous system disorders. nih.govresearchgate.net Numerous derivatives are being investigated for their potential to treat conditions such as anxiety, depression, and Parkinson's disease, primarily due to their ability to interact with key neurotransmitter systems like the serotonergic and dopaminergic pathways. ingentaconnect.comnih.gov

In the context of anxiety and depression, many arylpiperazine compounds have been developed as ligands for serotonin receptors, which are established targets for anxiolytic and antidepressant drugs. silae.itnih.gov For instance, meta-chlorophenylpiperazine (mCPP), a phenylpiperazine analogue, is known to have potent effects at serotonin receptors, though it can produce anxiogenic effects in humans. wikipedia.org Conversely, other specifically designed piperazine derivatives have demonstrated anxiolytic-like activity in preclinical models. silae.it The development of selective serotonin reuptake inhibitors (SSRIs) is a common treatment for both depression and anxiety in Parkinson's disease patients, and the piperazine structure is a key component of some compounds being explored for similar mechanisms. nih.gov

With regard to Parkinson's disease, which involves the degeneration of dopaminergic neurons, research into dopamine receptor agonists is critical. nih.gov The dopamine D3 receptor, which is abundant in the limbic system, is a particularly interesting target for addressing the depressive symptoms associated with Parkinson's. nih.gov The arylpiperazine moiety is a common feature in compounds designed to target these dopamine receptors. nih.gov Furthermore, coumarin-piperazine derivatives, including one with a 2-bromophenyl group, have been identified as potential CNS drug candidates with favorable blood-brain barrier permeation characteristics, making them suitable for targeting central disorders. nih.gov

Table 1: Investigational Piperazine Analogues in CNS Disorders

| Compound Class | Potential Application | Relevant Findings |

|---|---|---|

| Arylpiperazines | Anxiety, Depression, Parkinson's Disease | Act as ligands for serotonin and dopamine receptors. silae.itnih.gov |

| Benzylpiperazines | Anxiogenic Effects | BZP and its metabolite BEDA have shown anxiogenic profiles in mice. nih.gov |

Anticancer Research

The piperazine nucleus has emerged as a promising scaffold in the design of novel anticancer agents. researchgate.net Numerous studies have demonstrated that the incorporation of a piperazine ring into various molecular structures can lead to significant cytotoxic activity against a range of human cancer cell lines. nih.govnih.govtandfonline.com

Benzylpiperazine derivatives, in particular, have been investigated for their antitumor potential. ijpbs.com In one line of research, novel vindoline-piperazine conjugates were synthesized, where N-substituted piperazines were attached to the vindoline (B23647) alkaloid. mdpi.com Several of these conjugates, such as those containing a [4-(trifluoromethyl)benzyl]piperazine moiety, exhibited outstanding cytotoxic activity with low micromolar 50% growth inhibition (GI50) values against cancer cell lines of the colon, CNS, melanoma, kidney, and breast. mdpi.com Another study reported on a piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), which was highly cytotoxic to glioblastoma and cervix cancer cells, inducing apoptosis at nanomolar concentrations. researchgate.net

The anticancer activity is often dependent on the specific substitutions on the piperazine and associated rings. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives all showed significant cell growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines. nih.gov Similarly, benzothiazole-piperazine derivatives have been found to be active against hepatocellular, breast, and colorectal cancer cells. nih.govtandfonline.com The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected Piperazine Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine Conjugate | Breast Cancer (MDA-MB-468) | Showed high potency with a GI50 value of 1.00 μM. mdpi.comnih.gov |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine Conjugate | Non-Small Cell Lung Cancer (HOP-92) | Demonstrated a GI50 value of 1.35 μM. mdpi.comnih.gov |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | Glioblastoma (U87), Cervix (HeLa) | Highly cytotoxic with IC50 values < 50 nM; induced apoptosis. researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

The piperazine scaffold is recognized for its significant potential in developing new anti-inflammatory agents. researchgate.netresearchgate.netthieme-connect.com Inflammation is a complex biological response implicated in numerous chronic diseases, and compounds that can modulate this process are of great therapeutic interest. Several studies have reported the anti-inflammatory and immunomodulatory properties of various piperazine derivatives. jrespharm.comamazonaws.com

Research has shown that novel piperazine derivatives can exert noteworthy anti-inflammatory activity in a dose-dependent manner. For example, certain newly synthesized compounds demonstrated the ability to inhibit the production of nitrite (B80452) and the generation of tumour necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. rjraap.com Another study on piperazine substituted indole (B1671886) derivatives found that several compounds exhibited higher anti-inflammatory activity than the standard drug, acetylsalicylic acid (ASA). jrespharm.com Molecular docking studies for the most active of these compounds suggested that their anti-inflammatory effect might stem from the inhibition of the COX-2 enzyme, a key player in the inflammatory pathway. jrespharm.com

The anti-inflammatory potential of piperazine derivatives has also been linked to their antioxidant properties, as oxidative stress is a known trigger for inflammation. jrespharm.com In some cases, compounds that were effective anti-inflammatory agents also showed significant free radical scavenging activity. rjraap.com Furthermore, some H1-antihistaminic drugs containing a piperazine structure possess anti-inflammatory effects in addition to their primary action, indicating a multifaceted pharmacological profile for this class of compounds. researchgate.net The development of dual inhibitors, such as compounds that target both COX and 15-lipoxygenase (15-LOX) enzymes, represents a promising strategy, and various heterocyclic systems including piperazines are being explored for this purpose. nih.gov

Radioprotective Agents

The search for effective radioprotective agents is a significant area of research, driven by the need to protect healthy tissues during radiation therapy and to mitigate the harmful effects of radiation exposure from other sources. rsc.org While direct studies on the radioprotective properties of this compound are not extensively detailed in available literature, significant research has been conducted on its analogues, particularly derivatives of piperazine. These studies highlight the potential of the piperazine scaffold in developing novel radiation countermeasures.

Research has focused on synthesizing and evaluating piperazine derivatives to overcome the limitations of current radioprotectants like amifostine, which can have significant adverse side effects. rsc.org A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed, synthesized, and evaluated for their ability to protect human cells from radiation-induced damage. nih.govmdpi.com The core idea is that interfering with the complex pathways of radiation-induced apoptosis can offer protection to healthy cells. mdpi.com

In one study, several 1-(2-hydroxyethyl)piperazine derivatives were found to protect human cells against apoptosis induced by ionizing radiation while exhibiting low cytotoxicity. nih.govnih.gov Molecular docking studies suggest a potential mechanism of action involving interaction with the hydrophilic pocket of the anti-apoptotic protein Bcl-2. mdpi.com

Among the synthesized analogues, certain compounds demonstrated notable efficacy. For instance, a derivative identified as compound 8, which features two 1-(2-hydroxyethyl)piperazine moieties linked by an alkyl chain and lacks an aromatic group, was found to be minimally toxic and showed a radioprotective effect on in vitro cell survival. nih.govmdpi.com It also slightly enhanced the 30-day survival of mice after whole-body irradiation, although this specific finding was not statistically significant. nih.govmdpi.com Another study identified a leading candidate, compound 6, which showed an optimal balance of safety and radioprotective efficacy in vitro. rsc.orgrsc.org Compound 3 from the same series also showed significant potential in mitigating DNA damage, as measured by a reduction in dicentric chromosomes. rsc.orgrsc.org These findings underscore the promise of piperazine derivatives as a class of compounds for further development into safer and more effective radioprotective agents. rsc.orgnih.gov

Table 1: Radioprotective Activity of Selected Piperazine Analogues

| Compound/Analogue Class | Model System | Key Findings | Reference |

| 1-(2-hydroxyethyl)piperazine derivatives | Human cells (in vitro) | Protected cells from radiation-induced apoptosis; exhibited low cytotoxicity. | nih.govnih.gov |

| Compound 8 | Human cells (in vitro), Murine model (in vivo) | Showed radioprotective effect on cell survival; low toxicity; enhanced 30-day survival in mice (not statistically significant). | nih.govmdpi.com |

| Compound 6 | MOLT-4 lymphoblastic leukemia cells, PBMCs (in vitro) | Demonstrated the most significant radioprotective effects with minimal cytotoxicity. | rsc.orgrsc.org |

| Compound 3 | MOLT-4 lymphoblastic leukemia cells, PBMCs (in vitro) | Showed notable efficacy in reducing dicentric chromosomes, indicating mitigation of DNA damage. | rsc.orgrsc.org |

Anti-parasitic Activity

The piperazine ring is a common structural motif found in a wide array of pharmacologically active compounds, including those with anti-parasitic properties. mdpi.com Historically, benzylpiperazine (BZP) and other piperazine derivatives were among the compounds investigated for potential antihelminthic (anti-parasitic) applications, particularly in veterinary medicine. wikipedia.orgchemeurope.comwikidoc.org However, many of these early applications were abandoned due to the discovery of side effects. wikipedia.orgchemeurope.comwikidoc.org

Despite the early setbacks, the piperazine scaffold continues to be a foundation for the development of new anti-parasitic agents. mdpi.comresearchgate.net Modern research has explored the efficacy of piperazine analogues against a variety of protozoan parasites responsible for significant human diseases. High-throughput screening has identified piperazine sulfonamides with activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov While initial hits had some structural liabilities, subsequent modifications demonstrated the potential of this chemical class. nih.gov

Further research into quinolone derivatives incorporating a piperazine moiety has yielded compounds with potent activity against P. falciparum and Trypanosoma brucei brucei. mdpi.com For example, compounds 4h and 8g in one study emerged as the most potent against a chloroquine-sensitive strain of P. falciparum, with IC50 values of 0.68 µM and 0.4 µM, respectively. mdpi.com

The versatility of the piperazine structure is also evident in its incorporation into compounds targeting other parasites. Arylideneketones and thiazolidenehydrazines containing piperazine have been evaluated for activity against Trypanosoma cruzi (the cause of Chagas disease) and Leishmania species. nih.gov Several of these derivatives displayed good activity against the parasites, with IC50 values ranging from 90 nM to 25 µM, and showed better selectivity than reference drugs like benznidazole. nih.gov These findings illustrate that while this compound itself is not the direct subject of these studies, its core piperazine structure is a key component in a broad range of investigations aimed at discovering new and effective treatments for parasitic diseases. mdpi.commdpi.comnih.gov

Table 2: Anti-parasitic Activity of Selected Piperazine Analogues

| Analogue Class | Target Parasite(s) | Key Findings | Reference |

| Benzylpiperazine (BZP) | Helminths (worms) | Investigated as a potential antihelminthic agent but largely abandoned due to side effects. | wikipedia.orgchemeurope.comwikidoc.org |

| Piperazine Sulfonamides | Plasmodium falciparum | Identified through high-throughput screening as having antiplasmodial activity. | nih.gov |

| Quinolone Derivatives | Plasmodium falciparum, Trypanosoma brucei brucei | Exhibited potent antiprotozoal activities, with some compounds having IC50 values in the sub-micromolar range against P. falciparum. | mdpi.com |

| Thiazolidenehydrazines | Trypanosoma cruzi, Leishmania spp. | Showed good activity with IC50 values as low as 90 nM and better selectivity than reference drugs. | nih.gov |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations of 1-(2-Bromobenzyl)piperazine with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. While specific docking studies focusing exclusively on this compound are not extensively detailed in available literature, research on structurally similar arylpiperazine derivatives provides a strong basis for understanding its potential interactions with various biological targets. These studies have explored the binding of this class of compounds to receptors such as dopamine (B1211576), serotonin (B10506), and poly (ADP-ribose) polymerase (PARP), among others. nih.govbg.ac.rsacs.orgsemanticscholar.orgnih.gov For instance, piperazine-based compounds have been investigated as potential inhibitors for the SARS-CoV-2 main protease and cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Analysis of ligand-receptor interactions for the broader class of arylpiperazines reveals common binding motifs that are likely relevant for this compound.

Interaction with G-Protein Coupled Receptors (GPCRs): In studies with GPCRs like dopamine and serotonin receptors, the basic nitrogen atom of the piperazine (B1678402) ring is a key pharmacophoric feature. semanticscholar.orgnih.gov It is often protonated under physiological conditions and forms a strong ionic bond (salt bridge) with an acidic amino acid residue, such as aspartate (Asp), in the receptor's transmembrane domain. bg.ac.rsnih.gov For example, docking studies of 1-benzyl-4-arylpiperazines with the dopamine D₂ receptor identified a crucial interaction between the protonated piperazine nitrogen and Asp 86. bg.ac.rs

Aromatic and Hydrophobic Interactions: The benzyl (B1604629) portion of the molecule, including the bromine-substituted phenyl ring, typically engages in various non-covalent interactions within the receptor's binding pocket. These include:

π-π Stacking: The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr). bg.ac.rs

Edge-to-Face Interactions: The edges of the aromatic ring can interact with the face of another aromatic residue. Studies on dopamine D₂ receptor ligands showed such interactions with Phe 178, Trp 182, and Tyr 216. bg.ac.rs

Halogen Bonding: The bromine atom on the benzyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains, potentially enhancing binding affinity and selectivity.

Hydrogen Bonding: Besides the primary interaction of the piperazine nitrogen, other parts of the molecule or its derivatives can form hydrogen bonds. For instance, a hydrogen bond acceptor group in the ortho position of the phenylpiperazine ring was found to potentially form a hydrogen bond with Trp 182 in the dopamine D₂ receptor. bg.ac.rs

Research on various complex molecules incorporating this scaffold demonstrates potent activity at several targets. For example, a derivative containing a 4-(3-bromophenyl)piperazin-1-yl butoxy chain linked to a coumarin (B35378) core exhibited a high affinity for the serotonin 5-HT₁ₐ receptor with a Ki value of 0.78 nM. semanticscholar.orgnih.gov Another study identified a novel PPARβ/δ-selective ligand, which includes a 2-bromophenyl group, with a high binding affinity (IC₅₀ = 27 nM). acs.org These findings suggest that the this compound structure is a valuable fragment for designing high-affinity ligands.

Table 1: Experimentally Determined Binding Affinities of Selected Compounds Containing a Bromophenylpiperazine Moiety

| Compound/Derivative Name | Target Receptor | Measured Affinity | Reference |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | Kᵢ = 0.78 nM | semanticscholar.orgnih.gov |

| (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) | PPARβ/δ | IC₅₀ = 27 nM | acs.org |

| 2-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione (Compound 13) | PARP-1 | Docking Score = -7.37 kcal/mol | nih.gov |

| 4-(2-bromophenyl)piperazine derivative of 6-acetyl-7-hydroxy-4-methylcoumarin | 5-HT₁ₐ | Kᵢ = 4.7 nM | semanticscholar.org |

This table presents data for derivatives to illustrate the potential activity of the core structure.

Ligand-Receptor Interaction Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. u-strasbg.fr These models translate molecular structures into numerical descriptors (e.g., physicochemical, electronic, topological) and use them to develop mathematical equations that can predict the activity of new, untested compounds.

For a class of compounds like arylpiperazines, QSAR models can be developed to predict various activities, such as receptor binding affinity, enzyme inhibition, or even broader endpoints like cytotoxicity. mdpi.com A typical QSAR study involves:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the descriptors with the activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model development. u-strasbg.fr

While specific QSAR models for this compound are not documented in the searched literature, the principles have been applied to related structures. For example, QSAR models have been developed to predict pulmonary fibrosis by modeling molecular initiating events like PPAR-γ and TLR4 activation, for which some arylpiperazines might be relevant. mdpi.com

SAR and QSAR studies help elucidate the structural features crucial for a compound's efficacy and selectivity. For arylpiperazines, several key features have been identified:

The Piperazine Ring: The basic nitrogen of the piperazine is a conserved feature critical for anchoring the ligand to acidic residues in many target receptors. semanticscholar.orgnih.gov

The Aryl Substituent: The nature and substitution pattern on the phenyl ring significantly impact affinity and selectivity.

Position: The position of the bromine atom (ortho, meta, or para) can drastically alter binding. For the dopamine D₂ receptor, substituents in the ortho- and meta-positions of the arylpiperazine ring were found to be sterically tolerated, whereas bulky substituents in the para-position were not. bg.ac.rs

Electronic Properties: The electronegativity of the bromine atom can enhance interactions like π-π stacking.

The Linker: The benzyl group acts as a linker between the piperazine and the bromophenyl moiety. Its flexibility and length are crucial. SAR studies on other piperazine derivatives show that modifying the linker length can significantly affect binding affinity. unisi.it

Fragment-based design and bioisosteric replacement are strategies informed by SAR to improve properties. For instance, replacing a bromophenyl group with a fluorophenyl group has been used to reduce off-target binding at certain receptors.

Predictive Models for Biological Activity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the dynamic behavior and stability of a ligand-receptor complex, complementing the static picture offered by molecular docking.

The process involves placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions at a specific temperature and pressure) and calculating the forces between atoms to model their movements over a period, typically nanoseconds to microseconds. nih.govacs.org

For compounds related to this compound, MD simulations have been used to:

Assess Binding Stability: To confirm whether a ligand remains stably bound in the receptor's active site or dissociates. nih.govacs.org

Analyze Conformational Changes: To observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energy: To obtain a more accurate prediction of binding affinity using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

Studies on piperazine-substituted inhibitors of PARP-1 have employed MD simulations using software like Desmond, placing the complex in a TIP3P water model, and maintaining a constant temperature (310 K) and pressure to mimic physiological conditions. nih.govacs.org These simulations help validate the docking poses and confirm that the key interactions are maintained over time.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In contemporary drug discovery and development, the early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is critical for identifying viable therapeutic candidates and minimizing late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, guiding the selection and optimization of lead compounds. nih.govphcogj.com The piperazine scaffold is a prevalent feature in numerous pharmacologically active molecules, making the in silico characterization of its derivatives a key area of research. mdpi.comresearchgate.net While comprehensive ADMET studies specifically for this compound are not widely published, valuable insights can be gleaned from the computational analysis of its more complex derivatives, which have been subject to such predictive evaluations.

Detailed research into hybrid molecules incorporating the this compound moiety provides a predictive window into its likely pharmacokinetic and drug-like properties. A study on benzimidazole-piperazine hybrids, for instance, evaluated a series of compounds, including a derivative of this compound, using the SwissADME platform to predict physicochemical properties, pharmacokinetics, and drug-likeness. researchgate.net

Physicochemical Properties and Pharmacokinetics

The BOILED-Egg model, an accurate predictive model for passive gastrointestinal absorption and brain penetration, is frequently used. researchgate.netmdpi.com In the analysis of compound 9f , it was predicted to have high gastrointestinal absorption. researchgate.net However, it was also predicted to be effuxed by P-glycoprotein (P-gp), a mechanism that can limit the bioavailability of certain drugs. researchgate.net Furthermore, the derivative was not predicted to permeate the blood-brain barrier (BBB). researchgate.net

Metabolism Prediction

A crucial aspect of ADMET prediction is forecasting a compound's interaction with the Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. mdpi.com In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). mdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions. The analysis of the this compound derivative 9f predicted it to be an inhibitor of CYP2C19, CYP2C9, and CYP3A4, while not inhibiting CYP1A2 or CYP2D6. researchgate.net Such a profile suggests a potential for drug-drug interactions involving metabolic pathways governed by these specific enzymes. researchgate.net

The table below summarizes the in silico ADMET predictions for the this compound derivative 9f from the aforementioned study. researchgate.net

Based on the computational analysis of its derivatives, it can be inferred that this compound itself, being a smaller and less complex molecule, would likely possess favorable physicochemical properties for oral bioavailability. However, the predictions for its more complex derivative regarding P-gp efflux and inhibition of key metabolic enzymes like CYP2C9 and CYP3A4 highlight areas that would require careful experimental validation in any drug development program. researchgate.net

Compound Index

The table below lists the chemical compounds mentioned in this article.

Analytical Methods for Identification and Quantification of 1 2 Bromobenzyl Piperazine

Chromatographic Techniques for Separation and Detectionresearchgate.netunodc.org

The separation and detection of 1-(2-Bromobenzyl)piperazine and related piperazine (B1678402) derivatives are predominantly achieved through chromatographic methods. These techniques are essential for isolating the analyte of interest from other substances in a mixture, which is a critical step before identification and quantification. unodc.org The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific analytical goals. Both gas and liquid chromatography have been successfully employed for the analysis of piperazine compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)unodc.orgnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives. unodc.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. nih.gov

For instance, in the analysis of related piperazine compounds, a typical GC-MS method might involve an initial oven temperature of 100°C, held for a few minutes, followed by a temperature ramp to 290°C. unodc.org The resulting mass spectrum for a compound like 1-(4-bromophenyl)piperazine (B1272185) shows a characteristic molecular ion peak and fragmentation pattern, which aids in its unambiguous identification. For example, a base peak at m/z 198 can be formed by the loss of a C2H4N fragment from the piperazine ring. nih.gov Derivatization with reagents like pentafluorobenzoyl chloride can be employed to enhance the volatility and detectability of certain piperazine metabolites in plasma samples. nih.gov

Table 1: Illustrative GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Value |

|---|---|

| Column Type | 5% phenyl/95% dimethylpolysiloxane |

| Initial Temperature | 100°C (held for 5 min) |

| Temperature Ramp | 10°C/min to 290°C |

| Final Temperature | 290°C (held for 20 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Voltage | 70 eV |

Note: This table represents typical parameters and may be adjusted based on the specific analyte and instrumentation. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)researchgate.netresearchgate.netunipd.it

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. researchgate.netresearchgate.net LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase, and the eluting compounds are subsequently ionized and detected by a mass spectrometer. unipd.it

The development of rapid LC-MS methods allows for the separation and identification of multiple target analytes within a short run time, often around 15 minutes. researchgate.net The identification is typically based on the precursor ion, at least two product ions, and the retention time, providing a high level of confidence in the results. researchgate.net

Triple quadrupole mass spectrometers (LC-MS/MS) are frequently used for quantitative analysis due to their high sensitivity and selectivity, operating in Multiple Reaction Monitoring (MRM) mode. lcms.czscienceasia.org In MRM, the first quadrupole selects a specific precursor ion, which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. This process significantly reduces background noise and enhances sensitivity. lcms.cz For example, in the analysis of piperazine in chicken muscle, a triple quadrupole system operating in MRM mode achieved a limit of detection (LOD) of 0.3 µg/kg and a limit of quantification (LOQ) of 1.0 µg/kg. scienceasia.org

Table 2: Example MRM Transition for Piperazine Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|

| 87.1 | 44.1 | Quantification of Piperazine |

Source: Data from a study on piperazine in chicken muscle. scienceasia.org

Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry using a Quadrupole Time-of-Flight (LC-HRMS/MS-QTOF) analyzer provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown compounds and for confirming the identity of known substances. nih.govnih.gov The high resolution allows for the determination of the elemental composition of ions based on their exact mass. nih.gov This technique has been instrumental in the identification and structural characterization of new psychoactive substances, including various phenylpiperazine derivatives. nih.gov For instance, the protonated molecule of 1-(4-bromophenyl)piperazine was observed at an m/z of 241.0329, corresponding to the chemical formula C10H14BrN2+. nih.gov

Triple Quadrupole LC-MS

High-Performance Liquid Chromatography (HPLC) with various detectorsjocpr.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for separating components of a mixture. researchgate.net It can be paired with various detectors, depending on the properties of the analyte and the requirements of the analysis. For piperazine and its derivatives, which may lack a strong chromophore, derivatization is often employed to allow for UV or fluorescence detection. jocpr.com For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, enabling its detection at low levels. jocpr.com

HPLC with a Diode Array Detector (HPLC-DAD) offers the advantage of acquiring absorbance spectra across a range of wavelengths simultaneously. pjoes.com This capability is useful for method development, peak purity assessment, and compound identification by comparing the acquired spectrum with that of a reference standard. researchgate.netpjoes.com For the analysis of pharmaceuticals in water samples, HPLC-DAD can be used as a rapid and cost-effective screening tool. pjoes.com The optimal detection wavelength is chosen based on the absorbance maximum of the analyte. google.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)piperazine |

| 1-(2-Pyrimidinyl)piperazine |

| Piperazine |

HPLC-UV Detection

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone for the analysis of this compound and related substances. This method offers high resolution and sensitivity for both qualitative and quantitative purposes. researchgate.net

The principle of HPLC-UV involves separating the compound from a mixture on a stationary phase with a liquid mobile phase pumped at high pressure. As the compound elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. Since the piperazine moiety itself does not absorb UV light, the UV activity of this compound is attributable to the bromobenzyl group. researchgate.net This allows for its detection and quantification. researchgate.net

For the analysis of piperazine derivatives, a reversed-phase HPLC system is commonly employed. researchgate.net The separation is typically achieved on an octadecylsilyl (ODS) or C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The pH of the aqueous phase and the gradient or isocratic elution profile are optimized to achieve the best separation from impurities and other components. academicjournals.org Detection is usually performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. researchgate.net

Table 1: Illustrative HPLC-UV Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer) |

| Elution | Gradient or Isocratic |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | Determined by the UV spectrum of the compound |

| Injection Volume | 10-20 µL |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and versatile alternative to HPLC for the analysis of this compound. asiapharmaceutics.info It is an improved version of thin-layer chromatography (TLC) that offers better resolution, sensitivity, and speed. scribd.com HPTLC is well-suited for the identification and quantification of active ingredients and impurities in various samples. asiapharmaceutics.infophcog.com